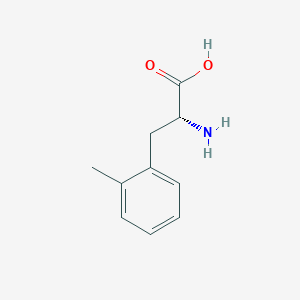

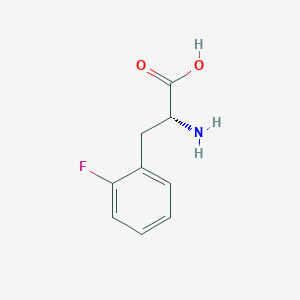

2-Fluoro-D-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

2-Fluoro-D-phenylalanine is a derivative of phenylalanine . It has been used as a brain tumor imaging agent in rat brain glioma . The primary targets of this compound are the tumor cells, where it is used to improve the target tumor to non-target normal brain tissue ratio (TBR) .

Mode of Action

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . Fluorinated amino acids (FAAs) like this compound have considerable industrial and pharmaceutical potential . They play an important role as potential enzyme inhibitors as well as therapeutic agents .

Biochemical Pathways

This compound, like other phenylalanine derivatives, is involved in various metabolic pathways. Phenylalanine ammonia-lyase (PAL) is an important enzyme that links primary metabolism to secondary metabolism . PAL’s efficiency often affects the overall flux of a related metabolic pathway, the titer of the final products, and the efficacy of PAL-based therapies .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in comparison with L-BPA, a boron compound used in boron neutron capture therapy (BNCT) . The study found no significant differences in the transition of boron concentrations in blood, tumor tissue, and normal tissue between L-BPA and this compound . The administration protocol had effects on the normal tissue to blood ratio of the boron concentration .

Result of Action

The result of the action of this compound is primarily seen in its potential as a brain tumor imaging agent . It has been found to improve the target tumor to non-target normal brain tissue ratio (TBR), making it a better imaging agent than its original L-isomer . Additionally, it has been found to have a role as a potential enzyme inhibitor and therapeutic agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the administration protocol can affect the normal tissue to blood ratio of the boron concentration . Furthermore, the properties of this compound, such as its acidity, basicity, hydrophobicity, geometry, conformation, and reactivity, can be modulated by the introduction of fluorine, which can in turn affect its bioavailability .

Biochemical Analysis

Biochemical Properties

2-Fluoro-D-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is recognized as a substrate by L-type amino acid transporters, which are responsible for its uptake into cells . The fluorine atom in this compound can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and bioavailability of the molecule .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, it has been shown to influence cell function by modulating gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The presence of the fluorine atom can also influence the molecule’s interactions with other biomolecules, potentially altering its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the compound is metabolically stable

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown that the compound’s uptake in tumors is higher than in non-tumor tissues in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a substrate for phenylalanine ammonia-lyase (PAL), an enzyme that converts phenylalanine to trans-cinnamic acid and ammonia . This places this compound at the intersection of amino acid metabolism and natural product biosynthetic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through L-type amino acid transporters . These transporters are responsible for the uptake of the compound into cells. The compound’s distribution within cells and tissues can also be influenced by its interactions with other proteins and biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-D-phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the electrophilic fluorination of phenylalanine using reagents such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually carried out in an organic solvent like acetonitrile, under mild conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as enzymatic synthesis. Enzymes like fluorinase can catalyze the formation of carbon-fluorine bonds under mild conditions, making this method attractive for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-D-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.

Reduction: Reduction reactions can convert it into fluorinated alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products:

Oxidation: Fluorinated ketones or aldehydes.

Reduction: Fluorinated alcohols or amines.

Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-D-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Incorporated into proteins to study protein folding, stability, and interactions.

Medicine: Potential use as an enzyme inhibitor and in the development of therapeutic agents.

Industry: Utilized in the production of fluorinated pharmaceuticals and as a probe in positron emission tomography (PET) imaging

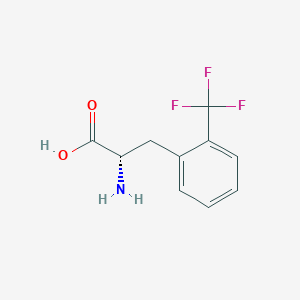

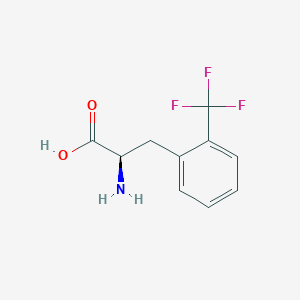

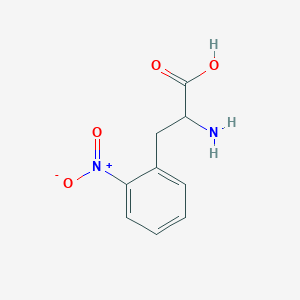

Comparison with Similar Compounds

- 2-Fluoro-L-phenylalanine

- 4-Fluoro-D-phenylalanine

- 6-Fluoro-D-phenylalanine

- 2-Fluoro-3,4-dihydroxy-L-phenylalanine (6-Fluoro-DOPA)

Comparison: 2-Fluoro-D-phenylalanine is unique due to its specific stereochemistry and the position of the fluorine atom. Compared to its L-isomer, it may exhibit different biological activities and metabolic stability.

Properties

CAS No. |

97731-02-7 |

|---|---|

Molecular Formula |

C7H14N2O3S |

Molecular Weight |

206.27 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate |

InChI |

InChI=1S/C7H14N2O3S/c1-3-12-6(10)5(8)4-13-7(11)9-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m0/s1 |

InChI Key |

LPGKOEYCWNVAOK-YFKPBYRVSA-N |

SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F |

Isomeric SMILES |

CCOC(=O)[C@H](CSC(=O)NC)N |

Canonical SMILES |

CCOC(=O)C(CSC(=O)NC)N |

Synonyms |

2-Fluoro-D-phenylalanine; 97731-02-7; D-2-Fluorophenylalanine; (R)-2-Amino-3-(2-fluorophenyl)propanoicacid; o-Fluoro-D-phenylalanine; 2-FLUORO-D-PHE; (2R)-2-amino-3-(2-fluorophenyl)propanoicacid; 122839-51-4; 2-fluor-d-phenylalanin; D-2-FLUOROPHE; (R)-2-FluorophenylalanineHydrochlorideSalt; (R)-2-FluorophenylalanineHydrochloride; AmbotzHAA1566; AC1LEQEO; PubChem23304; AC1Q4O3N; D-2-F-PHE-OH; D-PHE(2-F)-OH; H-D-PHE(2-F)-OH; SCHEMBL268942; 47298_FLUKA; CTK4B3285; D-PHENYLALANINE,2-FLUORO-; MolPort-001-777-551; ZINC113796 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.